

# Application Notes: The Wöhler Synthesis of Urea from Ammonium Cyanate

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## Compound of Interest

Compound Name: Ammonium isocyanate

Cat. No.: B12681244

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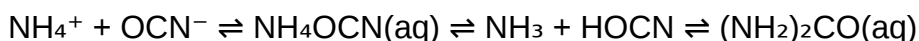
## Introduction

The synthesis of urea from ammonium cyanate, first described by Friedrich Wöhler in 1828, is a landmark experiment in the history of chemistry.<sup>[1]</sup> It is widely recognized as a pivotal moment that challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.<sup>[2][3]</sup> Wöhler's successful synthesis of urea, an organic compound found in urine, from inorganic starting materials demonstrated that organic molecules could be created in a laboratory setting, thus laying the foundation for modern organic chemistry.<sup>[2][4]</sup>

## Reaction Principle

The core of the Wöhler synthesis is the isomerization of ammonium cyanate ( $\text{NH}_4\text{OCN}$ ) into urea ( $(\text{NH}_2)_2\text{CO}$ ).<sup>[5]</sup> Both compounds possess the same molecular formula ( $\text{CH}_4\text{N}_2\text{O}$ ) but have distinctly different structural arrangements and chemical properties, making them isomers.<sup>[3][5]</sup> In practice, the unstable ammonium cyanate is typically generated in situ by a double displacement reaction between a stable alkali metal cyanate (e.g., potassium cyanate) and an ammonium salt (e.g., ammonium sulfate or ammonium chloride).<sup>[1][3]</sup>

The reaction mechanism involves the heating of the aqueous solution containing ammonium and cyanate ions.<sup>[5]</sup> The ammonium cyanate formed decomposes into ammonia ( $\text{NH}_3$ ) and cyanic acid ( $\text{HOCN}$ ), which then react in a reversible equilibrium to produce urea.<sup>[1][4][6]</sup>



Heating the solution drives the equilibrium towards the formation of urea.[3] The reaction is typically conducted at moderate temperatures (around 60-70°C) to facilitate the conversion while minimizing side reactions or decomposition.[5]

## Quantitative Data Summary

The following table outlines the reactants used and the expected product yields for a typical laboratory-scale synthesis. The actual yield is hypothetical and will vary based on experimental conditions and technique.

Compound	Molecular Formula	Molar Mass ( g/mol )	Mass Used (g)	Moles (mol)	Role
Potassium Cyanate	KOCN	81.12	2.0	0.0247	Reactant
Ammonium Sulfate	(NH <sub>4</sub> ) <sub>2</sub> SO <sub>4</sub>	132.14	2.0	0.0151	Reactant (Limiting)
Urea (Product)	CO(NH <sub>2</sub> ) <sub>2</sub>	60.06	-	-	Product
Theoretical Yield	-	-	1.82 g	0.0302	-
Actual Yield	-	-	(Hypothetical) 1.45 g	-	-
Percent Yield	-	-	(Hypothetical) 79.7%	-	-
Melting Point	-	-	133-135 °C	-	-

Note: Ammonium sulfate is the limiting reactant in this specific protocol.

## Experimental Protocol

This protocol details a modified Wöhler synthesis using potassium cyanate and ammonium sulfate.[3]

#### Materials:

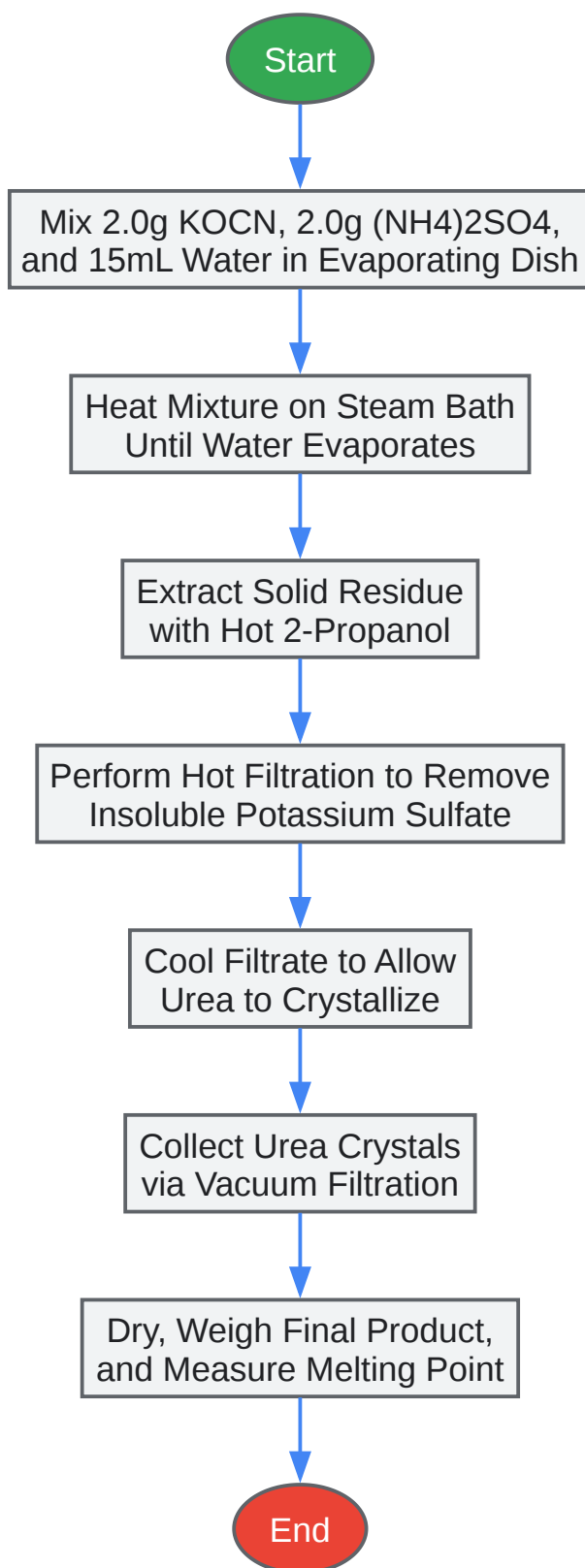
- Potassium cyanate (KOCN), 2.0 g
- Ammonium sulfate ((NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>), 2.0 g
- Deionized water, 15 mL
- 2-Propanol (or Ethanol)
- Evaporating dish
- 400 mL Beaker
- Hot plate
- Glass stirring rod
- Buchner funnel and filter flask assembly
- Filter paper
- Melting point apparatus

#### Procedure:

- Reaction Mixture Preparation: In an evaporating dish, combine 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate. Add 15 mL of deionized water.[3]
- In Situ Formation and Isomerization: Place the evaporating dish on top of a 400 mL beaker that is approximately half-full of water. Heat the beaker on a hot plate to create a steam bath. [3] Stir the mixture in the evaporating dish until all solids have dissolved. Continue heating with the steam bath until all the water in the evaporating dish has evaporated, leaving a solid residue. This process typically takes about 30 minutes.[3]
- Extraction of Urea: Remove the evaporating dish from the heat and allow it to cool to room temperature. Add 15-20 mL of hot 2-propanol to the solid residue. Stir thoroughly to dissolve the urea, leaving the less soluble potassium sulfate byproduct as a solid.

- **Purification by Hot Filtration:** While the solution is still hot, quickly filter it through a pre-warmed funnel with filter paper to remove the solid potassium sulfate. Collect the hot filtrate in a clean beaker.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of urea.
- **Product Isolation:** Collect the white urea crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 2-propanol to remove any remaining soluble impurities.
- **Drying and Characterization:** Allow the crystals to air dry completely on the filter paper or in a desiccator. Once dry, weigh the final product to determine the actual yield and calculate the percent yield. Measure the melting point of the purified urea to assess its purity.

## Visualized Experimental Workflow



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